molecular formula C21H19F2NO3 B1680941 SEA0400 CAS No. 223104-29-8

SEA0400

Cat. No.: B1680941
CAS No.: 223104-29-8
M. Wt: 371.4 g/mol
InChI Key: YSUBLPUJDOWYDP-UHFFFAOYSA-N
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Description

SEA0400 (2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline) is a highly potent and selective inhibitor of the Na⁺/Ca²⁺ exchanger (NCX), a transmembrane protein critical for maintaining intracellular Ca²⁺ homeostasis. Its molecular weight is 371.38 g/mol, and it exhibits solubility in DMSO (≥18.57 mg/mL) and ethanol (≥46.4 mg/mL) .

Preparation Methods

Synthetic Routes and Reaction Conditions

SEA0400 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, which involves the formation of a benzene ring substituted with ethoxy and difluorophenyl groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SEA0400 primarily undergoes substitution reactions due to the presence of various functional groups on its benzene ring. These reactions include:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major products formed from the reactions of this compound include various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Effects on Myocardial Ischemia-Reperfusion Injury

Research indicates that SEA0400 significantly reduces infarct size in models of myocardial ischemia-reperfusion injury. For instance, studies have demonstrated that administration of this compound before reperfusion can decrease infarct volumes in rat hearts subjected to transient middle cerebral artery occlusion, suggesting its protective effects against ischemic damage .

Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion Injury

Study ReferenceModel UsedConcentrationInfarct Size Reduction (%)
Rat heart1 µMSignificant reduction observed
Rabbit heart0.3 µM41.5% reduction
Isolated cardiomyocytes1 µMReduced cell injury

Impact on Calcium Handling

This compound has been shown to affect calcium handling in cardiac cells. In isolated canine ventricular myocytes, it effectively blocks both inward and outward NCX currents, leading to alterations in calcium transient dynamics . This modulation can enhance understanding of calcium signaling pathways critical for cardiac function.

Table 2: Effects of this compound on Calcium Transients

Cell TypeConcentrationEffect on Ca2+ Transients
Canine ventricular myocytes1 µMSignificant inhibition of NCX currents
Cultured astrocytes5-33 nMAttenuated Ca2+-induced cell damage

Neuroprotection

This compound has shown promise in protecting against post-ischemic brain damage. It has been found to reduce the production of reactive oxygen species and prevent cell death in cultured neurons and astrocytes subjected to oxidative stress . This suggests potential applications in treating conditions such as stroke or traumatic brain injury.

Table 3: Neuroprotective Effects of this compound

Study ReferenceModel UsedConcentrationObserved Effects
Cultured neurons5-33 nMReduced reactive oxygen species production
AstrocytesVariesPrevented DNA ladder formation

Case Study: Myocardial Infarction Model

In a study involving isolated rabbit hearts, this compound was administered during ischemic conditions. The results indicated a marked reduction in infarct size compared to untreated controls, demonstrating its potential as a therapeutic agent for acute myocardial infarction .

Case Study: Stroke Model

Another significant study evaluated the effects of this compound on cerebral ischemia models. The compound was shown to significantly reduce infarct volumes and improve neurological outcomes post-ischemia, further supporting its role as a neuroprotective agent .

Mechanism of Action

SEA0400 exerts its effects by selectively inhibiting the sodium-calcium exchanger. The sodium-calcium exchanger is an antiporter that pumps calcium ions out of the cells while bringing sodium ions into the cells. This compound binds to the exchanger and stabilizes it in an inactive state, preventing the exchange of sodium and calcium ions. This inhibition leads to a reduction in intracellular calcium levels, which can have various physiological effects depending on the cell type and context .

Comparison with Similar Compounds

Mechanism of Action

SEA0400 preferentially inhibits NCX1, the cardiac isoform of NCX, by binding to a specific allosteric site. Structural studies reveal that this compound stabilizes the inward-facing conformation of NCX1.3 (a splice variant of NCX1) by interacting with residues in the XIP (exchange inhibitor peptide) region and transmembrane segments (TM2ab and TM5). This binding disrupts conformational dynamics, preventing Ca²⁺ efflux ("forward mode") and influx ("reverse mode") .

Pharmacological Profile

  • Potency : this compound inhibits Na⁺-dependent Ca²⁺ uptake in neurons, astrocytes, and microglia with IC₅₀ values of 5–33 nM, making it ~100-fold more potent than KB-R7943, a well-studied NCX inhibitor .
  • Selectivity : this compound shows >10-fold selectivity for NCX1 over NCX2 (IC₅₀ = 0.98 μM) and NCX3, with negligible effects on Ca²⁺ channels, Na⁺/K⁺-ATPase, or store-operated Ca²⁺ entry (SOCE) .

Comparison with Similar NCX Inhibitors

This compound vs. KB-R7943

Parameter This compound KB-R7943
IC₅₀ (NCX1) 5–33 nM 2–4 μM
Selectivity NCX1 > NCX2/3 Non-selective; inhibits SOCE
Mechanism Allosteric inhibition via XIP/TM2ab Competitive inhibition at Ca²⁺-binding site
Clinical Efficacy Improves ventricular recovery post-ischemia (88% baseline function) ; neuroprotection Limited by off-target effects (e.g., SOCE inhibition)
Safety Profile No significant effects on ion channels or enzymes May induce arrhythmias at high doses

This compound vs. Amiloride Analogues

Amiloride derivatives (e.g., benzamil) are early NCX inhibitors but lack specificity:

  • Potency : this compound (IC₅₀ = 5–33 nM) is ~1,000-fold more potent than amiloride (IC₅₀ = 10–30 μM) .
  • Mechanism : Amiloride analogues compete with Na⁺ at the transport site, while this compound acts allosterically .
  • Therapeutic Use: Amiloride’s non-specificity limits clinical utility, whereas this compound’s selectivity enhances safety .

This compound vs. SN-6

SN-6 is another NCX inhibitor with moderate potency:

  • IC₅₀ : 0.1–1.0 μM (vs. This compound’s 5–33 nM) .
  • Selectivity : SN-6 inhibits NCX1 and NCX3 equally, unlike this compound’s NCX1 preference .

Key Research Findings

Cardioprotective Effects

  • Ischemia-Reperfusion Injury : this compound added to cardioplegia improved post-ischemic ventricular recovery (88% baseline LVDP vs. 43% in controls) and reduced mitochondrial Ca²⁺ overload .
  • Arrhythmia Prevention : this compound delayed reperfusion arrhythmias in isolated hearts by stabilizing Ca²⁺ handling .

Neuroprotective Effects

  • Cerebral Ischemia : this compound reduced infarct volume by 50% in middle cerebral artery occlusion models .
  • ER Stress Mitigation: Attenuated NO-induced apoptosis in microglia by preserving ER Ca²⁺ levels .

Species-Specific Responses

Data Tables

Table 1: Inhibitory Potency of NCX Inhibitors

Compound IC₅₀ (NCX1) IC₅₀ (NCX2) IC₅₀ (NCX3)
This compound 5–33 nM 0.98 μM >1 μM
KB-R7943 2–4 μM 3–5 μM 4–6 μM
SN-6 0.1–1 μM ND 0.1–1 μM

Table 2: Functional Outcomes in Cardiac Models

Outcome This compound Group Control Group
LVDP Recovery 88% of baseline 43% of baseline
Mitochondrial Ca²⁺ 93% intact 50% intact
Arrhythmia Episodes 7 ± 3 16 ± 3

Biological Activity

SEA0400 is a selective inhibitor of the sodium-calcium exchanger (NCX), a crucial anti-porter that regulates intracellular calcium levels by exchanging Na+^+ and Ca2+^{2+}. Its biological activity has garnered attention for its potential therapeutic applications, particularly in conditions like ischemia and arrhythmias. This article delves into the mechanisms, effects, and research findings surrounding this compound.

This compound binds to the NCX and inhibits its function, particularly in its reverse mode, which is activated during pathological conditions. This inhibition leads to reduced calcium influx, thereby mitigating cellular damage associated with calcium overload.

  • Binding Site : this compound occupies a pocket within the transmembrane domain of NCX1, stabilizing it in an inward-facing conformation that prevents ion transport .
  • Selectivity : It exhibits high selectivity for NCX over other ion channels and transporters, displaying no significant effects on Ca2+^{2+}-ATPase or Na+^+, K+^+-ATPase at concentrations up to 3 µM .

In Vitro Studies

In cultured neurons, astrocytes, and microglia, this compound has demonstrated potent inhibitory effects on NCX with IC50 values ranging from 5 to 33 nM. The compound's activity is significantly higher than that of other NCX inhibitors like KB-R7943 .

  • Effect on Calcium Transients : In isolated cardiomyocytes, this compound (1 µM) increased the amplitude of calcium transients in various genetic backgrounds while reducing proarrhythmic spontaneous calcium releases .

In Vivo Studies

This compound has been evaluated in several animal models:

  • Cerebral Ischemia : In rat models of cerebral ischemia, administration of this compound at a dose of 3 mg/kg resulted in decreased infarct volume in both the striatum and cerebral cortex, indicating neuroprotective effects .
  • Myocardial Infarction : In a rabbit model of myocardial infarction, this compound reduced pacing-induced ventricular premature beats but also displayed proarrhythmic activity under certain conditions .

Case Studies and Clinical Implications

Research indicates that this compound may have significant implications for treating heart failure and atrial fibrillation due to its ability to modulate calcium handling in cardiomyocytes.

Study Model Dose Outcome
Rat Cerebral Ischemia3 mg/kgDecreased infarct volume
Mouse Cardiomyocytes1 µMIncreased Ca2+^{2+} transient amplitude; reduced spontaneous Ca2+^{2+} releases
Rabbit Myocardial InfarctionVariableReduced ventricular premature beats; proarrhythmic activity observed

Research Findings

Recent studies have elucidated the structural basis for this compound's action. It has been shown that the compound stabilizes conformational changes in the NCX that are critical for its inactivation. Allosteric inhibition by this compound is particularly effective under conditions where NCX is overactive, such as during reperfusion injury or heart failure .

Q & A

Basic Research Questions

Q. How to determine the optimal concentration of SEA0400 for inhibiting NCX in different neural cell types?

this compound exhibits cell-type-dependent IC50 values (5–33 nM) for Na+-dependent Ca<sup>2+</sup> uptake: 33 nM in neurons, 5 nM in astrocytes, and 8.3 nM in microglia . To optimize dosing, perform preliminary titrations using Fura-2 Ca<sup>2+</sup> imaging (e.g., in HEK293T cells) and validate via Na<sup>+</sup>-dependent <sup>45</sup>Ca<sup>2+</sup> uptake assays . Adjust concentrations based on cell-specific NCX isoform expression and experimental endpoints (e.g., apoptosis vs. Ca<sup>2+</sup> flux).

Q. What experimental models are appropriate for validating this compound’s NCX inhibition in vitro and in vivo?

  • In vitro : Cultured neurons, astrocytes, or microglia treated with Ca<sup>2+</sup> challenge (e.g., thapsigargin-induced ER stress) . Measure NCX activity via Na<sup>+</sup>-dependent <sup>45</sup>Ca<sup>2+</sup> uptake .
  • In vivo : Transient middle cerebral artery occlusion (MCAO) in rats (3 mg/kg this compound reduces infarct volume) or Langendorff-perfused ischemic rabbit hearts .

Q. How to distinguish this compound’s NCX inhibition from off-target effects on other ion transporters?

this compound shows >30× selectivity over Ca<sup>2+</sup>-ATPase, Na<sup>+</sup>/K<sup>+</sup>-ATPase, and K<sup>+</sup> channels at ≤3 μM . Include controls with KB-R7943 (less selective) and validate using this compound-insensitive NCX mutants .

Advanced Research Questions

Q. How to resolve discrepancies in this compound’s efficacy across cardiac ischemia models?

this compound reduces arrhythmias in rabbit infarct models but shows no effect on Ca<sup>2+</sup> transients in canine cardiomyocytes . Discrepancies arise from species-specific NCX isoform expression (e.g., NCX1.3 vs. NCX1.1), experimental protocols (e.g., pacing vs. static perfusion), and endpoints (arrhythmia incidence vs. Ca<sup>2+</sup> flux) . Always validate models using species-matched NCX expression profiles.

Q. What molecular techniques elucidate this compound’s allosteric inhibition of NCX1?

  • Cryo-EM : Resolve NCX1.3 structures with this compound to identify binding at the α1-α2 repeat interface, which stabilizes the reverse-mode conformation .
  • Mutagenesis : Replace residues in the CBD2 domain (e.g., Phe<sup>213</sup>, Leu<sup>775</sup>) to disrupt this compound binding and confirm functional inhibition via patch-clamp .

Q. How to analyze this compound’s role in ER stress-induced apoptosis beyond NCX inhibition?

In microglia, this compound (1 μM) attenuates SNP-induced ER Ca<sup>2+</sup> depletion and CHOP/GRP78 mRNA upregulation . Use Ca<sup>2+</sup>-free assays to isolate ER stress from SOCE (store-operated Ca<sup>2+</sup> entry) and pair with siRNA targeting NCX isoforms .

Q. Why does this compound exhibit variable IC50 values across cell types, and how to address this in experimental design?

Neuronal IC50 (33 nM) is 6× higher than in astrocytes (5 nM) due to differential NCX splice variant expression (e.g., NCX1.3 vs. NCX1.1) . Pre-screen cell lines for NCX isoform mRNA (RT-qPCR) and standardize Ca<sup>2+</sup> assay conditions (e.g., extracellular Na<sup>+</sup> levels) .

Q. How to evaluate this compound’s impact on spatially discordant alternans (SDA) in arrhythmia models?

In Langendorff-perfused rabbit hearts, this compound increases SDA magnitude by accelerating action potential duration (APD) restitution . Use optical mapping with voltage-sensitive dyes (e.g., Di-4-ANEPPS) to quantify APD heterogeneity and phase analysis .

Q. Methodological Considerations

Q. What controls are essential when testing this compound in Ca<sup>2+</sup> imaging experiments?

  • Include DMSO vehicle controls (this compound is dissolved in DMSO) .
  • Compare with KB-R7943 (less selective) and NCX knockout/knockdown cells .
  • Validate Ca<sup>2+</sup> flux specificity using Ca<sup>2+</sup>-free buffers or SOCE inhibitors (e.g., BTP-2) .

Q. How to design dose-response studies for this compound in vivo?

Use 0.3–3 mg/kg intravenously in rodents, based on cerebral infarct reduction studies . Monitor pharmacokinetics (plasma half-life ~2 hours) and adjust for tissue-specific NCX expression (e.g., higher doses for cardiac vs. neural targets) .

Q. Data Interpretation Challenges

Q. How to reconcile this compound’s neuroprotective effects with potential pro-arrhythmic outcomes?

this compound reduces neuronal apoptosis in ischemia but exacerbates SDA in infarcted hearts . Context-dependent effects arise from NCX’s dual role in Ca<sup>2+</sup> extrusion (neuroprotection) and reverse-mode Ca<sup>2+</sup> influx (arrhythmia). Use tissue-specific NCX activity assays and model disease stages separately .

Q. Why does this compound fail to inhibit SOCE in astrocytes despite NCX blockade?

this compound selectively targets NCX without affecting STIM/Orai-mediated SOCE. Confirm via thapsigargin-induced Ca<sup>2+</sup> entry assays in NCX-knockout astrocytes .

Properties

IUPAC Name

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUBLPUJDOWYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349269
Record name SEA0400
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223104-29-8
Record name SEA0400
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-ethoxy-2-(4-hydroxyphenoxy)aniline (3.68 g, 15 mmol) in N,N-dimethylformamide (50 ml) were added potassium tert-butoxide (2.02 g, 18 mmol) and 2,5-difluorobenzyl bromide (3.11 g, 15 mmol), followed by stirring at room temperature overnight. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, and after drying, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography [eluent; ethyl acetate-hexane (1:4)] to give the title compound (4.29 g).
Name
5-ethoxy-2-(4-hydroxyphenoxy)aniline
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[4-[(2,5-Difluorophenyl)methoxy]phenoxy]-4-ethoxy-2-nitrobenzene
SEA0400
Reactant of Route 2
SEA0400
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
SEA0400
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
SEA0400
Reactant of Route 5
SEA0400
Reactant of Route 6
SEA0400

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